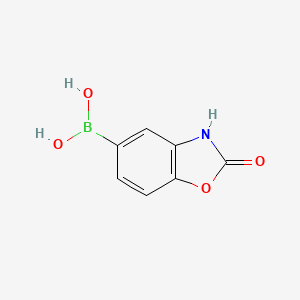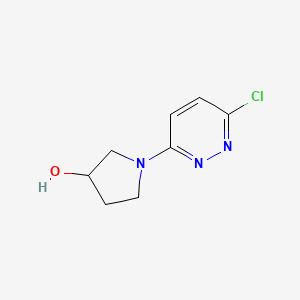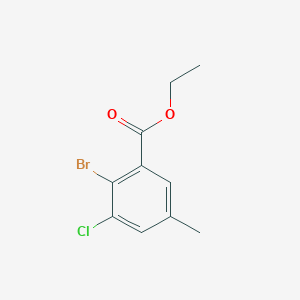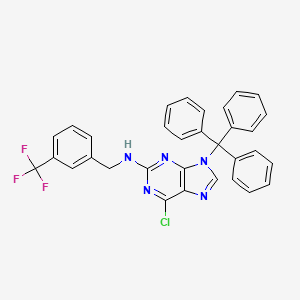
6-Chloro-N-(3-(trifluoromethyl)benzyl)-9-trityl-9H-purin-2-amine
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a purine ring (a type of heterocyclic aromatic organic compound), a trifluoromethyl group (-CF3), and an amine group (-NH2) .
Synthesis Analysis
Trifluoromethyl-containing compounds are widely used in the pharmaceutical and agrochemical industries . Various methods have been reported for synthesizing related compounds, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine .Aplicaciones Científicas De Investigación
Synthetic Approaches and Tautomerism
- Research has been conducted on N-Methoxy-9-methyl-9H-purin-6-amines, where variations in the amino/imino tautomer ratio among compounds were observed, identified through NMR methods. The study also explored the reaction of these compounds with benzyl bromide, leading to a mixture of N-7- and N6-benzylated compounds, demonstrating the complex chemical behavior of purine derivatives (Roggen & Gundersen, 2008).
Pharmaceutical Manufacturing Process
- A two-step pharmaceutical manufacturing process was developed for large-scale preparation of a benzylpurine compound from commercially available starting materials, highlighting the industrial relevance and application potential of purine derivatives in pharmaceutical manufacturing (Shi et al., 2015).
Biological Activity and Potential Applications
- Novel 9-(1-(substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine derivatives were synthesized and evaluated for inhibition activity against acetylcholinesterase, showing moderate activities. This suggests potential therapeutic applications of purine derivatives in treating diseases associated with acetylcholinesterase, such as Alzheimer's disease (Kang et al., 2013).
Antimycobacterial Activity
- Studies on 6-arylpurines with various substituents at the 9-position for antibacterial activity against Mycobacterium tuberculosis were conducted. The findings indicate the antimycobacterial potential of purine derivatives, which could be explored for developing new antimicrobial agents (Gundersen, Nissen‐meyer, & Spilsberg, 2002).
Plant-Growth Regulating Properties
- Research into purine derivatives for potential plant-growth regulating properties was conducted, indicating the diverse applications of purine chemistry beyond pharmaceuticals, extending into agriculture and plant sciences (El-Bayouki, Basyouni, & Tohamy, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]-9-tritylpurin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClF3N5/c33-28-27-29(40-30(39-28)37-20-22-11-10-18-26(19-22)32(34,35)36)41(21-38-27)31(23-12-4-1-5-13-23,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-19,21H,20H2,(H,37,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLSSYOPSKHULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=C(N=C5Cl)NCC6=CC(=CC=C6)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClF3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401127970 | |
| Record name | 9H-Purin-2-amine, 6-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]-9-(triphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(3-(trifluoromethyl)benzyl)-9-trityl-9H-purin-2-amine | |
CAS RN |
1384265-26-2 | |
| Record name | 9H-Purin-2-amine, 6-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]-9-(triphenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384265-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Purin-2-amine, 6-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]-9-(triphenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401127970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxaspiro[3.5]nonan-6-one](/img/structure/B1429555.png)
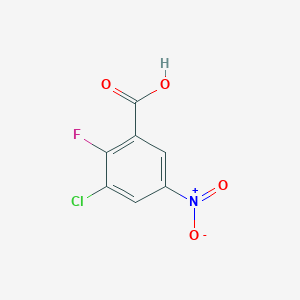
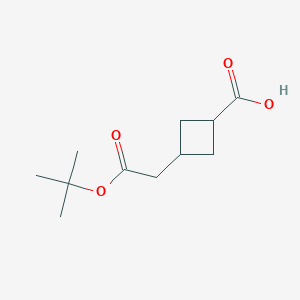
![2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid](/img/structure/B1429560.png)
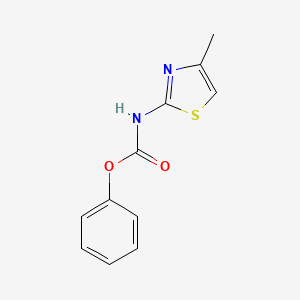
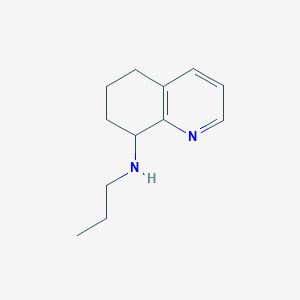
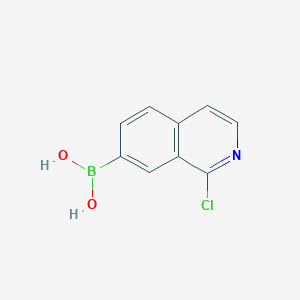
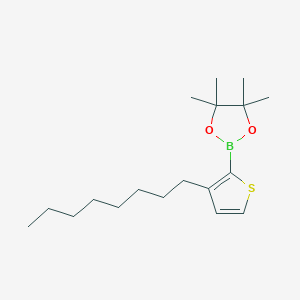
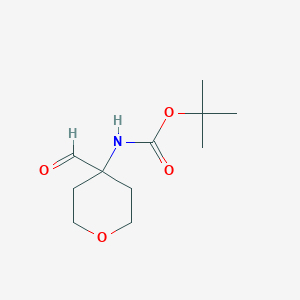
![[4-(2-Methoxyethyl)phenyl]methanol](/img/structure/B1429571.png)
![5-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1429572.png)
